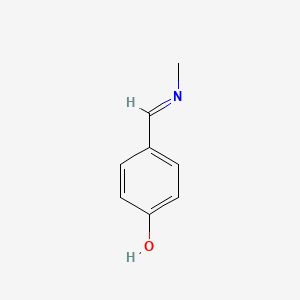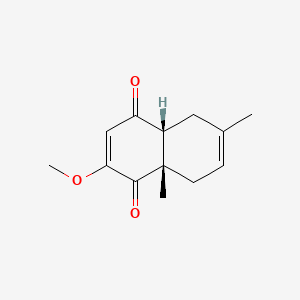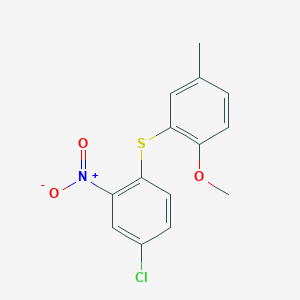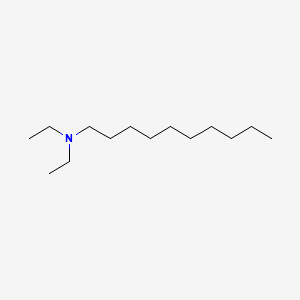
Benzene, (octylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (octylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an octylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Benzene and Octylthiol: One common method for synthesizing Benzene, (octylthio)- involves the reaction of benzene with octylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the benzene ring with the octylthio group.
From Benzene and Octyl Halide: Another method involves the reaction of benzene with an octyl halide (e.g., octyl chloride) in the presence of a base such as sodium hydride (NaH). This reaction also results in the substitution of the hydrogen atom on the benzene ring with the octylthio group.
Industrial Production Methods: Industrial production of Benzene, (octylthio)- often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (octylthio)- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the octylthio group to an octyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The benzene ring in Benzene, (octylthio)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Octylbenzene
Substitution: Halogenated or nitrated derivatives of Benzene, (octylthio)-
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, (octylthio)- is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, Benzene, (octylthio)- is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.
Medicine: While not widely used in medicine, Benzene, (octylthio)- has potential applications in drug development. Its unique chemical properties may allow for the design of novel therapeutic agents.
Industry: In the industrial sector, Benzene, (octylthio)- is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Benzene, (octylthio)- involves its ability to undergo various chemical reactions. The octylthio group can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Vergleich Mit ähnlichen Verbindungen
Benzene, (methylthio)-: Similar to Benzene, (octylthio)- but with a methylthio group instead of an octylthio group.
Benzene, (ethylthio)-: Similar to Benzene, (octylthio)- but with an ethylthio group instead of an octylthio group.
Benzene, (propylthio)-: Similar to Benzene, (octylthio)- but with a propylthio group instead of an octylthio group.
Uniqueness: Benzene, (octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties compared to its shorter-chain analogs. The longer octyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
13910-16-2 |
|---|---|
Molekularformel |
C14H22S |
Molekulargewicht |
222.39 g/mol |
IUPAC-Name |
octylsulfanylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI-Schlüssel |
GMMWKYSAFBYKHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)

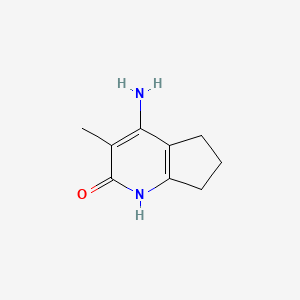
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
